molecular formula C18H16Br2N2O6 B12009603 Indoferron CAS No. 27728-33-2

Indoferron

Katalognummer: B12009603
CAS-Nummer: 27728-33-2
Molekulargewicht: 516.1 g/mol
InChI-Schlüssel: DHAYDAWXUHTHPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indoferron is a chemical compound known for its utility as a spectrophotometric reagent. It is particularly effective in the determination of zirconium(IV) and iron(III) ions. The compound forms blue complexes with these ions, which can be measured spectrophotometrically due to their distinct absorption maxima .

Vorbereitungsmethoden

The preparation of Indoferron involves the reaction of specific reagents under controlled conditions. The synthetic route typically includes the reaction of an excess reagent with zirconium(IV) and iron(III) to form blue complexes. The reaction conditions, such as pH and temperature, are carefully controlled to ensure the stability and formation of the desired complexes . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Indoferron undergoes several types of chemical reactions, including complexation reactions with metal ions. The primary reactions involve the formation of blue complexes with zirconium(IV) and iron(III) ions. These reactions occur under specific pH conditions, with the maximum absorbances obtained in the pH range from 3.6 to 3.7 for zirconium(IV) and from 3.9 to 4.1 for iron(III) . The major products formed from these reactions are the blue complexes, which are stable for a certain period.

Wissenschaftliche Forschungsanwendungen

Indoferron is widely used in scientific research due to its effectiveness as a spectrophotometric reagent. It is employed in the determination of zirconium(IV) and iron(III) ions in various samples. This application is crucial in fields such as analytical chemistry, where precise measurement of metal ions is required.

Wirkmechanismus

The mechanism of action of Indoferron involves the formation of complexes with metal ions. The compound reacts with zirconium(IV) and iron(III) ions to form stable blue complexes. These complexes have distinct absorption maxima, which allow for their detection and quantification using spectrophotometric methods. The molecular targets of this compound are the zirconium(IV) and iron(III) ions, and the pathways involved include the formation of metal-ligand bonds .

Vergleich Mit ähnlichen Verbindungen

Indoferron is unique in its ability to form stable blue complexes with zirconium(IV) and iron(III) ions, which can be easily detected spectrophotometrically. Similar compounds may include other spectrophotometric reagents used for metal ion detection, such as 1,10-phenanthroline and 2,2’-bipyridine. this compound stands out due to its specific absorption maxima and the stability of the complexes it forms .

Eigenschaften

CAS-Nummer

27728-33-2

Molekularformel

C18H16Br2N2O6

Molekulargewicht

516.1 g/mol

IUPAC-Name

2-[carboxymethyl-[[5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-hydroxy-3-methylphenyl]methyl]amino]acetic acid

InChI

InChI=1S/C18H16Br2N2O6/c1-9-2-11(21-12-4-13(19)18(28)14(20)5-12)3-10(17(9)27)6-22(7-15(23)24)8-16(25)26/h2-5,27H,6-8H2,1H3,(H,23,24)(H,25,26)

InChI-Schlüssel

DHAYDAWXUHTHPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)N=C2C=C(C(=O)C(=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.